Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

Catalog No.
S3072371
CAS No.
1002345-50-7
M.F
C27H50B2F8P2
M. Wt
610.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,3-diylbis(dicyclohexylphosphonium) tetra...

CAS Number

1002345-50-7

Product Name

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

IUPAC Name

dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate

Molecular Formula

C27H50B2F8P2

Molecular Weight

610.25

InChI

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2

InChI Key

XJZAIJGNZUQTAM-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4

Solubility

not available

Catalyst for Cross-Coupling Reactions

dcpp serves as a versatile ligand for numerous cross-coupling reactions, a fundamental tool for constructing complex organic molecules. These reactions involve forming new carbon-carbon bonds between different organic fragments. Here are some specific cross-coupling reactions where dcpp demonstrates its effectiveness:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds using aryl or vinyl halides and amine nucleophiles .
  • Suzuki-Miyaura coupling: This reaction creates carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides .
  • Sonogashira coupling: This reaction creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides .
  • Heck coupling: This reaction creates carbon-carbon bonds between alkenes and aryl or vinyl halides .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides .

The success of dcpp in these reactions lies in its ability to form stable and well-defined complexes with various transition metals, particularly palladium and nickel. These complexes activate the participating organic molecules, facilitating the desired bond formation.

Other Applications

Beyond cross-coupling reactions, dcpp shows promise in other areas of scientific research:

  • Synthesis of silacarboxylic acids: dcpp can act as a ligand in the preparation of these valuable organosilicon compounds .

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is a specialized chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C27H50B2F8P2, and it has a molecular weight of approximately 612.26 g/mol. This compound appears as a white to light yellow powder or crystalline solid, with a minimum purity of 95% as determined by redox titration. It is known for its stability and solubility in various organic solvents, making it a valuable reagent in research and industrial applications .

dcp should be handled with care following standard laboratory practices for organic compounds. Specific hazard data may not be available, but potential concerns include:

  • Mild irritant: Aryl phosphonium salts can irritate skin and eyes [].
  • Fluoride source: The tetrafluoroborate anion can decompose to release fluoride ions, which can be harmful if ingested [].

The chemical behavior of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is primarily influenced by its phosphonium and tetrafluoroborate groups. It can participate in several types of reactions:

  • Nucleophilic Substitution: The phosphonium ion can undergo nucleophilic substitution reactions, where nucleophiles attack the phosphorus atom.
  • Salt Formation: The tetrafluoroborate anion can react with various cations to form salts, which can be useful in synthesizing other compounds.
  • Decomposition Reactions: Under certain conditions (e.g., high temperatures), this compound may decompose, releasing phosphine and other products.

The synthesis of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate typically involves the following steps:

  • Formation of Phosphonium Salt: Dicyclohexylphosphine is reacted with an alkyl halide (in this case, 1,3-dibromopropane) to form the corresponding phosphonium salt.
  • Tetrafluoroborate Exchange: The phosphonium salt is then treated with tetrafluoroboric acid or sodium tetrafluoroborate to yield the final product.

This method allows for the efficient production of the compound with high purity levels .

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate finds applications in various fields:

  • Catalysis: It serves as a catalyst or co-catalyst in organic reactions.
  • Electrolytes: The compound is used in ionic liquids and as an electrolyte in batteries.
  • Material Science: It is employed in the development of advanced materials due to its unique chemical properties.

Research on interaction studies involving propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate primarily focuses on its reactivity with other chemical species. Its interactions with nucleophiles and electrophiles can provide insights into its potential applications in organic synthesis and material science. Additionally, studies on its solubility and stability in various solvents are essential for understanding its practical uses.

Several compounds share structural similarities with propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular Weight
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)C27H51BF4P2524.46
Dicyclohexylphosphine oxideC12H23OP198.31
Tetraethylammonium tetrafluoroborateC8H20BF4N202.07

Uniqueness

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is unique due to its dual dicyclohexylphosphonium structure combined with the tetrafluoroborate anion, which enhances its stability and reactivity compared to other similar compounds. Its specific applications in catalysis and material science further distinguish it from other phosphonium-based compounds.

Dates

Modify: 2023-11-23

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